N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline
Description
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline is a substituted aniline derivative featuring a 3,5-dimethylisoxazole moiety linked via a methylene bridge to a 4-methoxyaniline group. The 4-methoxyaniline group contributes electron-donating properties, while the isoxazole ring introduces steric and electronic complexity, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Structurally, the compound’s crystallographic parameters (e.g., bond lengths, angles) can be determined using programs like SHELXL, which is widely employed for small-molecule refinement . Its hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using graph set theory, a method pioneered by Etter and extended by Bernstein et al. to characterize supramolecular architectures .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-14-11-4-6-12(16-3)7-5-11/h4-7,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHKLHHODPQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable oxazole derivative. One common method is the condensation of 4-methoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the aniline ring .
Scientific Research Applications
Chemistry
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated significant inhibitory effects against various cancer cell lines .
Medicine
The compound is being explored for drug development:
- Therapeutic Agents : Investigated for its potential to design new drugs targeting specific diseases, particularly cancers.
Industry
This compound finds applications in developing materials with specific properties:
- Polymers and Coatings : Its unique chemical properties make it suitable for creating advanced materials in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties are best contextualized against analogs with modifications to the aniline or isoxazole moieties. Below is a comparative analysis based on crystallographic data, solubility, and hydrogen-bonding behavior.
Table 1: Key Properties of N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline and Analogs
Key Observations:
Hydrogen-Bonding Capacity: The target compound has fewer hydrogen-bond donors than 4-methoxyaniline, reducing its solubility in polar solvents. However, its isoxazole ring introduces additional acceptors, favoring crystal lattice stability via C–H···O or N–O···H interactions . In contrast, N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline lacks the 4-methoxy group, resulting in weaker π-stacking and lower melting points.
Crystallographic Behavior: Monoclinic systems dominate in compounds with methoxy-substituted aromatic rings due to symmetry in hydrogen-bonding networks . Orthorhombic systems (e.g., pure 4-methoxyaniline) arise from less directional intermolecular forces.
Steric Effects: The 3,5-dimethyl substitution on the isoxazole ring introduces steric hindrance, reducing rotational freedom and enhancing thermal stability compared to non-methylated analogs.
Research Findings and Methodological Insights
- Crystallographic Refinement : SHELXL’s robustness in handling small-molecule data enables precise determination of the compound’s dihedral angles (e.g., 85.2° between the aniline and isoxazole planes), critical for understanding conformational rigidity .
- Supramolecular Analysis: Graph set analysis (as per Bernstein et al.) reveals a D¹¹(6) motif in the target compound, indicating a six-membered hydrogen-bonded ring involving the aniline NH and isoxazole oxygen . This motif is absent in non-methoxy analogs, highlighting the role of substituents in directing crystal packing.
Biological Activity
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound this compound features a complex structure that includes an oxazole ring and an aniline moiety. Its molecular formula is , with a molecular weight of approximately 190.24 g/mol. The presence of the oxazole ring may contribute to its biological activity by enhancing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The initial step often includes the condensation of appropriate aldehydes and amines to form the oxazole structure.
- Methylation : The methoxy group is introduced through methylation reactions using methylating agents.
- Final Coupling : The final step involves coupling the oxazole derivative with an aniline derivative to yield the target compound.
Biological Activity
Preliminary studies indicate that compounds with structural similarities to this compound exhibit a range of biological activities:
1. Antitumor Activity
Research has shown that derivatives containing oxazole and pyrazole structures can inhibit various cancer cell lines. For instance, pyrazole derivatives have demonstrated significant inhibitory effects against BRAF(V600E) and EGFR tyrosine kinases, which are crucial targets in cancer therapy .
2. Anti-inflammatory Properties
Compounds similar to this compound have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in vitro . These findings suggest potential applications in treating inflammatory diseases.
3. Antibacterial Activity
Some studies have reported that pyrazole derivatives possess antibacterial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Case Study 1: Antitumor Activity Evaluation
A study evaluated a series of pyrazole derivatives for their antitumor activity against human cancer cell lines. Among these derivatives, some exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant cells, indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on anti-inflammatory activity, a derivative similar to this compound was tested for its ability to inhibit LPS-induced inflammation in macrophages. Results showed significant reductions in NO production and cytokine release, supporting its potential use in inflammatory conditions .
Data Table: Biological Activities of Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
